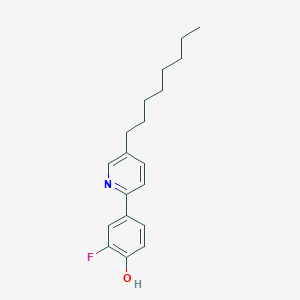
2-fluoro-4-(5-octyl-2-pyridinyl)phenol
説明
2-Fluoro-4-(5-octyl-2-pyridinyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a 5-octyl-2-pyridinyl group at the 4-position. The fluorine atom enhances electronegativity and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological systems.
特性
IUPAC Name |
2-fluoro-4-(5-octylpyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLVJLGYNZTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
Table 1: Comparison of 2-Fluoro-4-(5-Octyl-2-Pyridinyl)Phenol with Selected Analogues
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Ullmann-type coupling, to introduce the pyridinyl and fluorophenol moieties. Key parameters include:
- Temperature control (e.g., 60–100°C for coupling reactions to avoid side products).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity for aromatic substitutions).
- Catalyst systems (e.g., Pd catalysts for cross-coupling reactions).
Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates . For example, NMR can confirm the integration ratio of the octyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).
- IR spectroscopy identifies hydroxyl (3200–3600 cm) and pyridine ring vibrations (1600 cm) .
- Mass spectrometry (HRMS) confirms molecular weight (calculated: ~331.4 g/mol).
- X-ray crystallography resolves bond angles and torsional strain in the pyridine-phenol system, though crystallization may require slow evaporation in hexane/ethyl acetate .
Q. What strategies improve the solubility and stability of this compound in aqueous media?
Methodological Answer: The compound’s hydrophobicity (due to the octyl chain) limits aqueous solubility. Strategies include:
- Co-solvent systems (e.g., DMSO:water mixtures).
- Micellar encapsulation using surfactants like SDS or polysorbates.
- Derivatization : Introducing polar groups (e.g., sulfonate) on the phenol ring without disrupting bioactivity .
Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to assess decomposition pathways .
Advanced Research Questions
Q. How does the structure of this compound influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The octyl chain enhances lipid membrane permeability, critical for cellular uptake.
- The pyridine ring acts as a hydrogen-bond acceptor, potentially targeting enzymes or receptors.
- The fluorine atom modulates electron density, affecting binding affinity to hydrophobic pockets.
Biological assays (e.g., enzyme inhibition or cell viability tests) should compare analogs with varying chain lengths or substituents .
Q. How can computational methods predict the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with proteins (e.g., kinases or GPCRs).
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., HOMO/LUMO gaps).
- Molecular Dynamics (MD) simulations assess stability of ligand-target complexes in solvated environments .
Q. What experimental approaches resolve contradictions in bioactivity data for this compound?
Methodological Answer:
Q. How can isotopic labeling (e.g., 18F^{18}F18F) be applied to study the pharmacokinetics of this compound?
Methodological Answer:
Q. What crystallographic techniques elucidate polymorphism or conformational flexibility?
Methodological Answer:
- Single-crystal X-ray diffraction resolves torsional angles between the pyridine and phenol rings.
- Powder XRD detects polymorphic forms under varying crystallization conditions.
- Variable-temperature NMR probes dynamic conformational changes (e.g., rotation of the octyl chain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


